molecular formula C9H7ClO3S B1373007 3-Methyl-1-benzofuran-2-sulfonyl chloride CAS No. 1211512-14-9

3-Methyl-1-benzofuran-2-sulfonyl chloride

Cat. No.: B1373007
CAS No.: 1211512-14-9
M. Wt: 230.67 g/mol
InChI Key: USUCLGZESDJLKQ-UHFFFAOYSA-N
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Description

3-Methyl-1-benzofuran-2-sulfonyl chloride is a chemical compound with the molecular formula C9H7ClO3S . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .


Molecular Structure Analysis

The molecular weight of this compound is 230.67 . The InChI key is OTCLFARNTQXIFH-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of 3-Amino-1-benzofurans

A novel procedure for synthesizing 3-amino-1-benzofurans involves intramolecular cyclization of N,N-disubstituted phenoxyacetamides. This method, utilizing trifluoromethanesulfonic anhydride and 2-fluoropyridine in methylene chloride, offers a mild and efficient approach to produce various 3-amino-1-benzofurans with diverse substituents in the benzene ring and amino group (Anil, Chatterjee, & Vijaya Laxmi, 2019).

Thiolation of Pyrazolones and Benzofurans

An effective, transition-metal-free method for synthesizing pyrazolone and benzofuran thioethers employs aryl sulfonyl chlorides as sulfenylation reagents. This process, facilitated by potassium iodide, generates more reactive sulfenyl iodide from sulfenyl chloride, enhancing the transformation (Zhao et al., 2016).

Sulfonylation in Ionic Liquids

1-Butyl-3-methylimidazolium chloroaluminate ionic liquids are used as reaction media and Lewis acid catalysts for Friedel-Crafts sulfonylation. This method demonstrates enhanced reactivity and yields of diaryl sulfones when benzene and substituted benzenes are treated with 4-methyl benzenesulfonyl chloride (Nara, Harjani, & Salunkhe, 2001).

Synthesis of Sulfonylated Benzofurans

A novel strategy for synthesizing sulfonylated benzofurans uses Ag-catalyzed oxidative cyclization. This method employs sodium sulfinates as sulfonylation reagents, enabling the production of various benzofurans with dual functional groups under mild conditions (Wu et al., 2017).

Synthesis of Benzimidazoles Using Sulfonic Acid Functionalized Imidazolium Salts

Ionic liquids like 3-methyl-1-sulfonic acid imidazolium chloride/FeCl3 catalyze the condensation of benzene-1, 2-diamine with aromatic aldehydes, efficiently yielding benzimidazole derivatives. This process highlights the utility of ionic liquids in organic synthesis (Khazaei et al., 2011).

Conversion of Benzyl-p-Tolyl Sulfones

The synthesis and cycloaddition of substituted o-quinodimethanes from o-[(trimethylsilyl)methyl]benzyl p-tolyl sulfone demonstrate the compound's versatility in organic synthesis. This sulfone is used as a synthon for various organic reactions, showcasing its utility in the field of organic chemistry (Lenihan & Shechter, 1999).

Future Directions

Benzofuran compounds, including 3-Methyl-1-benzofuran-2-sulfonyl chloride, have potential applications in many aspects due to their biological activities . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Properties

IUPAC Name

3-methyl-1-benzofuran-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3S/c1-6-7-4-2-3-5-8(7)13-9(6)14(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUCLGZESDJLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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